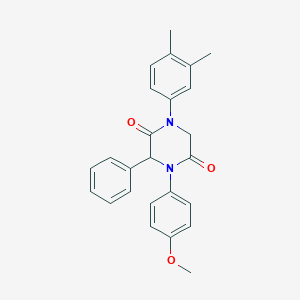
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazinedione derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A is not fully understood. However, it has been suggested that it may inhibit the activity of various enzymes, including COX-2 and 5-LOX, by binding to their active sites. This may lead to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound A may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and inhibit the growth of various tumor cell lines. Additionally, this compound A has been found to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. Additionally, it has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. However, there are also some limitations to using this compound A in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
将来の方向性
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more research is needed to determine its potential use as a cancer therapy. Furthermore, the antimicrobial activity of this compound A could be further explored for the development of new antibiotics. Finally, more research is needed to fully understand the mechanism of action of this compound A and its potential side effects and toxicity.
Conclusion:
In conclusion, this compound, or this compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. While there are some limitations to using this compound A in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
合成法
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A can be synthesized using a variety of methods, including the condensation of 3,4-dimethylbenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine with ethyl acetoacetate. The resulting product can be purified using column chromatography.
科学的研究の応用
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound A has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, this compound A has been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
特性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O3/c1-17-9-10-21(15-18(17)2)26-16-23(28)27(20-11-13-22(30-3)14-12-20)24(25(26)29)19-7-5-4-6-8-19/h4-15,24H,16H2,1-3H3 |
InChIキー |
DUWZVAUIBOTNQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
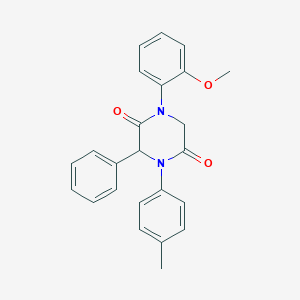
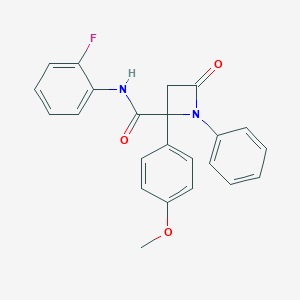
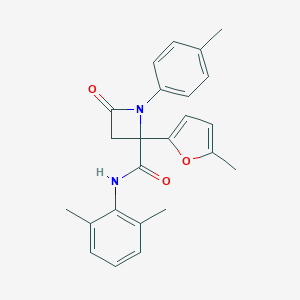

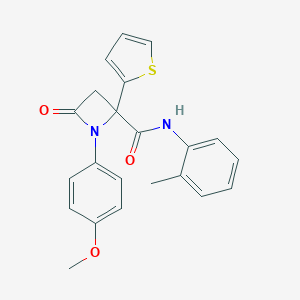

![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
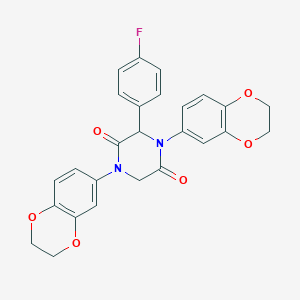



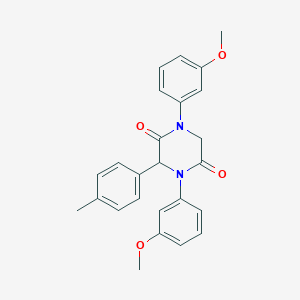
![3-[4-(Dimethylamino)phenyl]-1,4-bis(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242389.png)
